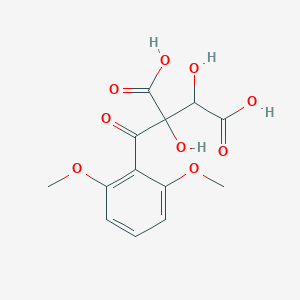
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid, also known as DMBD, is a compound that has been studied for its potential use in scientific research. It is a derivative of shikimic acid, which is a precursor to many important compounds in plants and bacteria. DMBD has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in various cellular processes. For example, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, inflammatory molecules that are involved in the development of asthma and other inflammatory diseases.
Biochemical and Physiological Effects:
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to have antioxidant activity and to inhibit the production of reactive oxygen species, which are involved in the development of many diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it is not widely available commercially, so researchers may need to synthesize it themselves.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo.
Another area of interest is 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in animal models of inflammatory disease.
Finally, 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Synthesemethoden
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid can be synthesized from shikimic acid using a series of chemical reactions. The first step is the protection of the hydroxyl groups on shikimic acid using a benzyl group. This is followed by the selective oxidation of the benzyl group to a carboxylic acid, and then the removal of the benzyl group. The resulting compound is then reacted with 2,6-dimethoxybenzoyl chloride to yield 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment.
Another area of interest is 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid's potential as an anti-inflammatory agent. Studies have shown that 2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid can inhibit the production of inflammatory cytokines, which are involved in the development of many inflammatory diseases.
Eigenschaften
CAS-Nummer |
116212-44-3 |
|---|---|
Produktname |
2-(2,6-Dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid |
Molekularformel |
C13H14O9 |
Molekulargewicht |
314.24 g/mol |
IUPAC-Name |
2-(2,6-dimethoxybenzoyl)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H14O9/c1-21-6-4-3-5-7(22-2)8(6)9(14)13(20,12(18)19)10(15)11(16)17/h3-5,10,15,20H,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
OHOYMTBFHDBJSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C(C(C(=O)O)O)(C(=O)O)O |
Synonyme |
Mono(2,6-Dimethoxybenzoyl)tartaricacid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



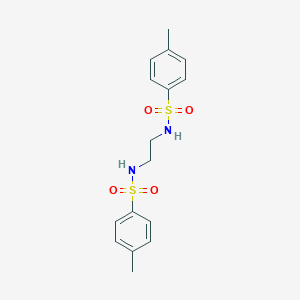
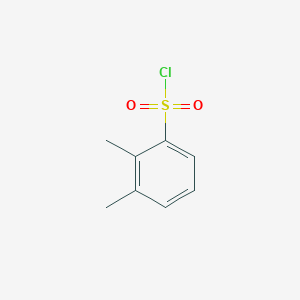
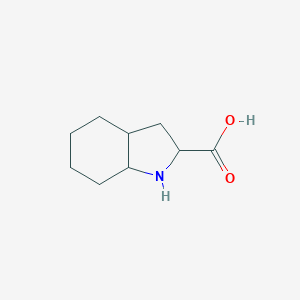
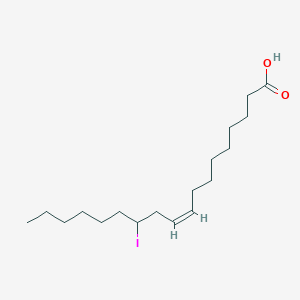
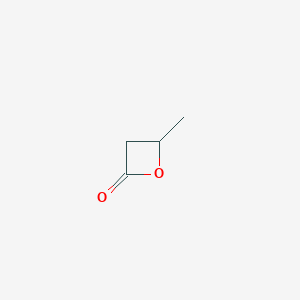

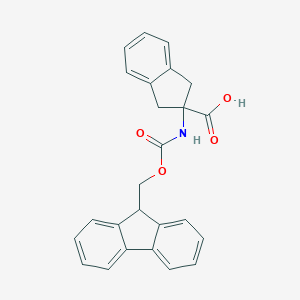
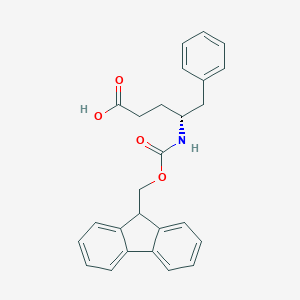
![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)


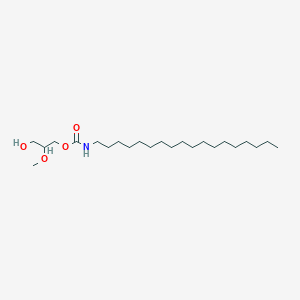
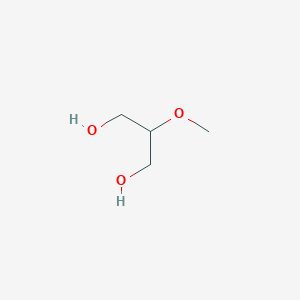
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)